molecular formula C27H23FN6O3 B11287877 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B11287877
M. Wt: 498.5 g/mol
InChI Key: CLOJPEUPKKCEBT-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the piperazine moiety: This is usually done through a coupling reaction, such as a reductive amination or an amide bond formation.

    Methoxyphenyl group addition: This can be introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may have activity against certain enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders or cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure but differ in their substituents.

    Triazolopiperazines: These compounds have a similar piperazine moiety but differ in their triazole and quinazoline components.

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23FN6O3

Molecular Weight

498.5 g/mol

IUPAC Name

3-(2-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O3/c1-37-19-9-7-18(8-10-19)32-12-14-33(15-13-32)27(36)17-6-11-21-23(16-17)34-25(29-26(21)35)24(30-31-34)20-4-2-3-5-22(20)28/h2-11,16,31H,12-15H2,1H3

InChI Key

CLOJPEUPKKCEBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F

Origin of Product

United States

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